![molecular formula C7H7N2O3P B12834514 (1H-Benzo[d]imidazol-1-yl)phosphonic acid CAS No. 93755-82-9](/img/structure/B12834514.png)
(1H-Benzo[d]imidazol-1-yl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Benzo[d]imidazol-1-yl)phosphonic acid is a chemical compound characterized by the presence of a benzimidazole ring attached to a phosphonic acid group. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The benzimidazole ring is known for its stability and ability to participate in various chemical reactions, while the phosphonic acid group imparts unique properties such as strong binding affinity to metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzo[d]imidazol-1-yl)phosphonic acid typically involves the condensation of benzimidazole derivatives with phosphonic acid precursors. One common method includes the reaction of benzimidazole with phosphorus trichloride and water under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and requires careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs. Industrial methods also focus on minimizing waste and ensuring the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (1H-Benzo[d]imidazol-1-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like alkyl halides and aryl halides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid esters, while substitution reactions can introduce alkyl or aryl groups onto the benzimidazole ring.
Applications De Recherche Scientifique
(1H-Benzo[d]imidazol-1-yl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with metal ions
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting metal-dependent diseases.
Industry: The compound’s stability and binding properties make it suitable for use in industrial processes, such as water treatment and metal recovery.
Mécanisme D'action
The mechanism by which (1H-Benzo[d]imidazol-1-yl)phosphonic acid exerts its effects is primarily through its ability to chelate metal ions. The benzimidazole ring provides a stable framework, while the phosphonic acid group offers strong binding sites for metal ions. This chelation can inhibit metal-dependent enzymes or facilitate the transport of metal ions in biological systems. The compound’s interaction with molecular targets and pathways is an area of active research, with potential implications for drug development and therapeutic applications.
Comparaison Avec Des Composés Similaires
Benzimidazole: A parent compound with a similar ring structure but lacking the phosphonic acid group.
Imidazole: Another related compound with a simpler ring structure and different chemical properties.
Phosphonic Acid Derivatives: Compounds with similar phosphonic acid groups but different organic frameworks.
Uniqueness: (1H-Benzo[d]imidazol-1-yl)phosphonic acid is unique due to the combination of the benzimidazole ring and the phosphonic acid group This combination imparts distinct chemical properties, such as enhanced stability and strong metal-binding affinity, which are not present in the individual components
Propriétés
Numéro CAS |
93755-82-9 |
|---|---|
Formule moléculaire |
C7H7N2O3P |
Poids moléculaire |
198.12 g/mol |
Nom IUPAC |
benzimidazol-1-ylphosphonic acid |
InChI |
InChI=1S/C7H7N2O3P/c10-13(11,12)9-5-8-6-3-1-2-4-7(6)9/h1-5H,(H2,10,11,12) |
Clé InChI |
IULVOCCQRPPCPE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CN2P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12834440.png)
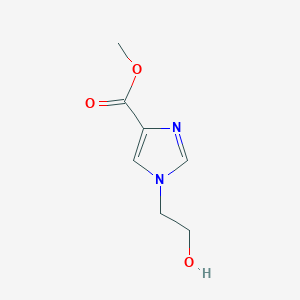
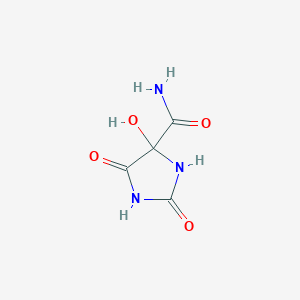
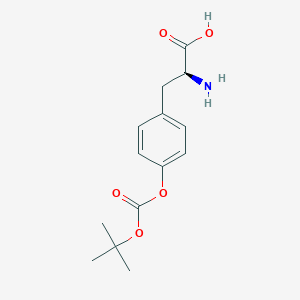

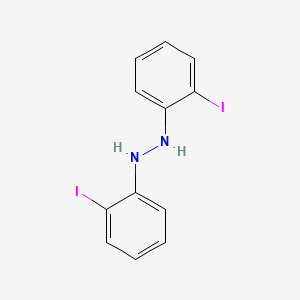
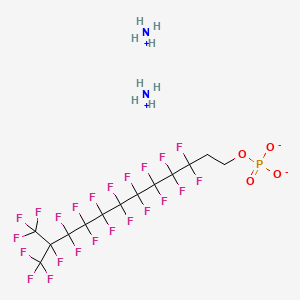

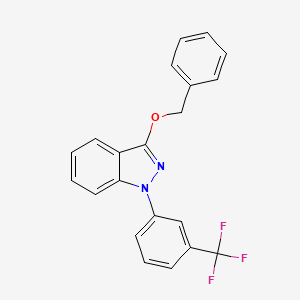
![(2S,3R,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl dihydrogen phosphate](/img/structure/B12834499.png)
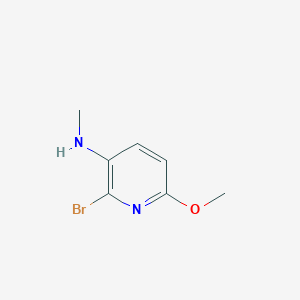
![2-Bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B12834519.png)
![6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide](/img/structure/B12834525.png)

